molecular formula C8H13ClN2O B13705495 3-Methyl-4-hydrazinoanisole Hydrochloride

3-Methyl-4-hydrazinoanisole Hydrochloride

Cat. No.: B13705495
M. Wt: 188.65 g/mol
InChI Key: OIFKWIPSJGNUCC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylhydrazine hydrochloride: (MFCD03426021) is an organic compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

4-Methoxy-2-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 2-Methylphenylhydrazine hydrochloride
  • 4-Methoxy-2-methylbenzylamine hydrochloride

Comparison: 4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influences its reactivity and chemical behavior. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(4-methoxy-2-methylanilino)azanium;chloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H

InChI Key

OIFKWIPSJGNUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N[NH3+].[Cl-]

Origin of Product

United States

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